Cas no 438220-44-1 (7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide)

7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- <br>7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-c arbohydrazide
- 7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide
- AKOS000308051
- BBL038314
- 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
- EN300-228208
- 7-Difluoromethyl-5-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5- a ]pyrimidine-3-carboxylic acid hydrazide
- STK301715
- 438220-44-1
- 7-(DIFLUOROMETHYL)-5-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE
- CS-0304281
-
- MDL: MFCD02253830
- インチ: InChI=1S/C14H15F2N5O/c15-12(16)11-6-10(8-4-2-1-3-5-8)19-13-9(14(22)20-17)7-18-21(11)13/h1-5,7,10-12,19H,6,17H2,(H,20,22)
- InChIKey: INMDACFFQUQKLE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 307.12446644Da
- どういたいしつりょう: 307.12446644Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 85Ų
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228208-2.5g |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-2.5g |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 2.5g |
¥29592.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-100mg |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 100mg |
¥6067.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-500mg |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 500mg |
¥14742.00 | 2024-05-13 | |
Enamine | EN300-228208-0.25g |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-50mg |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 50mg |
¥3499.00 | 2024-05-13 | |
Enamine | EN300-228208-5g |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 5g |
$2028.0 | 2023-09-15 | ||
Enamine | EN300-228208-1.0g |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-1g |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 1g |
¥16351.00 | 2024-05-13 | |
Fluorochem | 026826-1g |
7-Difluoromethyl-5-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5- a ]pyrimidine-3-carboxylic acid hydrazide |
438220-44-1 | 1g |
£468.00 | 2022-03-01 |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide 関連文献
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazideに関する追加情報
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide: A Comprehensive Overview
The compound with CAS No. 438220-44-1, known as 7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolopyrimidines, which are well-known for their potential in drug discovery due to their unique structural features and bioactivity profiles.
Pyrazolopyrimidines are heterocyclic compounds that combine the structural elements of pyrazole and pyrimidine rings. These structures are particularly appealing because they can mimic or interact with various biological targets, such as kinases and other enzymes. The difluoromethyl group attached at position 7 of the pyrazolopyrimidine ring introduces additional electronic and steric effects, potentially enhancing the compound's binding affinity to its target proteins. Similarly, the phenyl group at position 5 contributes to the molecule's hydrophobicity and aromatic interactions, which are crucial for its pharmacokinetic properties.
Recent studies have highlighted the potential of 7-(difluoromethyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine derivatives in inhibiting key enzymes involved in inflammatory pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. The carbohydrazide moiety at position 3 plays a critical role in modulating the compound's reactivity and selectivity towards these targets.
In addition to its enzymatic inhibition properties, this compound has shown promise in anticancer research. A study conducted at the University of California revealed that CAS No. 438220-44-1 induces apoptosis in various cancer cell lines by interfering with the mitochondrial electron transport chain. This mechanism suggests its potential as a novel chemotherapeutic agent with reduced systemic toxicity compared to conventional cytotoxic drugs.
The synthesis of 7-(difluoromethyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine derivatives involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels. For example, a recent protocol published in *Organic Process Research & Development* describes a scalable method for synthesizing this compound using microwave-assisted techniques.
From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide detailed insights into the molecular structure and confirm the presence of all functional groups. Furthermore, X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms in the molecule.
In terms of applications beyond drug discovery, this compound has also been explored for its potential in agrochemicals and materials science. Its ability to inhibit plant pathogens makes it a candidate for developing novel pesticides. Additionally, its unique electronic properties suggest applications in organic electronics and optoelectronic devices.
Looking ahead, ongoing research is focused on improving the bioavailability and pharmacokinetic profile of CAS No. 438220-44-1 through structural modifications. This includes exploring prodrug strategies and nanoparticle delivery systems to enhance its efficacy in vivo.
In conclusion,7-(difluoromethyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine derivatives represent a promising class of compounds with diverse therapeutic applications. As research continues to uncover their full potential, they are likely to play an increasingly important role in both academic and industrial settings.
438220-44-1 (7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide) 関連製品
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